(Z)-Methyl 2-iodo-3-methoxyacrylate
Overview
Description
(Z)-Methyl 2-iodo-3-methoxyacrylate is an organic compound characterized by the presence of an iodine atom, a methoxy group, and an acrylate moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-iodo-3-methoxyacrylate typically involves the iodination of a precursor compound, such as methyl 3-methoxyacrylate. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 2-iodo-3-methoxyacrylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The acrylate moiety can be reduced to form saturated esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted acrylates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated esters.
Scientific Research Applications
(Z)-Methyl 2-iodo-3-methoxyacrylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-Methyl 2-iodo-3-methoxyacrylate involves its reactivity with various nucleophiles and electrophiles. The iodine atom and methoxy group play crucial roles in its chemical behavior, influencing its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-iodoacrylate: Lacks the methoxy group, leading to different reactivity.
Methyl 3-methoxyacrylate: Lacks the iodine atom, affecting its substitution reactions.
Ethyl 2-iodo-3-methoxyacrylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Properties
IUPAC Name |
methyl (Z)-2-iodo-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXPNXGUQIAENO-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(/C(=O)OC)\I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163041-47-2 | |
Record name | methyl (2Z)-2-iodo-3-methoxyprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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